molecular formula C20H15ClN4OS B2514060 N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 392247-50-6

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide

Cat. No. B2514060
CAS RN: 392247-50-6
M. Wt: 394.88
InChI Key: ZRKQUAGVQQCVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a naphthalene group, a 1,2,4-triazole group, and a 2-chlorophenyl group. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The 1,2,4-triazole group is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring . The 2-chlorophenyl group is a phenyl group with a chlorine atom attached to the second carbon.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the naphthalene, 1,2,4-triazole, and 2-chlorophenyl groups. The naphthalene group could undergo electrophilic aromatic substitution reactions, while the triazole group could participate in various reactions involving the nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide belongs to a class of compounds that have been synthesized and characterized for their unique structural properties. For example, the study on the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with 2-chlorophenyl and naphthalen-1yl substituents, provides insights into their molecular structures and conformation. These compounds have been characterized using various analytical techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with specific compounds further analyzed through single-crystal X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).

Electrochemical and Spectroscopic Properties

Research into the electrochemical and spectroscopic characterization of biologically important Schiff bases, including triazol derivatives, highlights their redox behavior and potential applications in biological contexts. These studies evaluate various thermodynamic and kinetic parameters to understand the compounds' behavior under different conditions, offering insights into their potential applications in biological systems (Nimal, 2020).

Molecular Interaction Studies

Studies on the molecular interaction of certain antagonists with receptors, such as the CB1 cannabinoid receptor, provide a framework for understanding how similar compounds, including this compound, might interact with biological systems at the molecular level. Such research utilizes computational and experimental approaches to model the interactions and predict the activity of these compounds within biological systems (Shim et al., 2002).

Corrosion Inhibition Studies

The study of triazole derivatives for corrosion inhibition of metals in acidic media showcases another potential application area for this compound. These studies involve investigating the efficiency of such compounds as corrosion inhibitors, providing valuable information for their use in protecting metals against corrosion in industrial applications (Lagrenée et al., 2002).

Material Science Applications

Research on the development of soluble sulfonated polybenzothiazoles containing naphthalene for use as proton exchange membranes in fuel cells highlights the utility of naphthalene-containing compounds in material science. Such studies focus on the synthesis, characterization, and evaluation of these materials for their thermal stability, mechanical properties, and proton conductivity, indicating the potential of this compound in similar applications (Wang et al., 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, given the biological activity of many triazole-containing compounds, it could be interesting to investigate whether this compound has similar activities .

properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c21-16-10-3-4-11-17(16)25-18(23-24-20(25)27)12-22-19(26)15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKQUAGVQQCVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NNC(=S)N3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.